2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 617698-67-6
VCID: VC16152165
InChI: InChI=1S/C24H22N2O4S2/c1-16-20(23(28)30-14-13-29-2)21(18-12-7-15-31-18)26-22(27)19(32-24(26)25-16)11-6-10-17-8-4-3-5-9-17/h3-12,15,21H,13-14H2,1-2H3/b10-6+,19-11+
SMILES:
Molecular Formula: C24H22N2O4S2
Molecular Weight: 466.6 g/mol

2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.: 617698-67-6

Cat. No.: VC16152165

Molecular Formula: C24H22N2O4S2

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 617698-67-6

Specification

CAS No. 617698-67-6
Molecular Formula C24H22N2O4S2
Molecular Weight 466.6 g/mol
IUPAC Name 2-methoxyethyl (2E)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C24H22N2O4S2/c1-16-20(23(28)30-14-13-29-2)21(18-12-7-15-31-18)26-22(27)19(32-24(26)25-16)11-6-10-17-8-4-3-5-9-17/h3-12,15,21H,13-14H2,1-2H3/b10-6+,19-11+
Standard InChI Key UAPOEPPKHZEFRV-ABILJCPISA-N
Isomeric SMILES CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OCCOC
Canonical SMILES CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Introduction

2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound featuring a thiazolo-pyrimidine core, a methoxyethyl side chain, and various functional groups. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods may include condensation reactions, cyclization, and functional group transformations. The specific synthesis pathway can vary depending on the starting materials and desired intermediates.

Biological Activity and Potential Applications

Compounds containing thiazolo-pyrimidine moieties have been associated with various pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities. Interaction studies are crucial for understanding how these compounds behave in biological systems, which may involve molecular docking and in vitro assays.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, including other thiazolo-pyrimidine derivatives. These compounds often exhibit diverse biological activities and are of interest in medicinal chemistry.

CompoundStructureBiological Activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideThiadiazole-ThiopheneAnti-inflammatory (5-LOX inhibitor)
Ethyl 5-methyl-4-oxo-3-phenyl-2-propylamino-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylateThienopyrimidinePotential pharmaceutical applications

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